(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
CAS No.: 1322268-21-2
Cat. No.: VC4393678
Molecular Formula: C22H18N4O
Molecular Weight: 354.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322268-21-2 |
|---|---|
| Molecular Formula | C22H18N4O |
| Molecular Weight | 354.413 |
| IUPAC Name | (Z)-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C22H18N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)/b12-11- |
| Standard InChI Key | YJENOHSISKVPRH-QXMHVHEDSA-N |
| SMILES | CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure combines a 3-methylimidazo[1,2-a]pyrimidine ring linked via a phenyl group to an acrylamide moiety in the Z-configuration. The imidazo[1,2-a]pyrimidine system is a bicyclic heteroaromatic scaffold known for its electron-rich nature and ability to engage in π-π stacking and hydrogen bonding . The Z-isomer’s geometry places the phenyl and acrylamide groups on the same side of the double bond, potentially influencing its binding affinity to biological targets.
Table 1: Molecular Properties of (Z)-N-(3-(3-Methylimidazo[1,2-a]Pyrimidin-2-yl)Phenyl)-3-Phenylacrylamide
| Property | Value |
|---|---|
| CAS Number | 1322268-21-2 |
| Molecular Formula | C<sub>22</sub>H<sub>18</sub>N<sub>4</sub>O |
| Molecular Weight | 354.413 g/mol |
| IUPAC Name | (Z)-N-[3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide |
| SMILES | CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
| InChIKey | YJENOHSISKVPRH-QXMHVHEDSA-N |
The acrylamide group’s conjugation with the phenyl ring may enhance stability and modulate electronic properties, as seen in similar kinase inhibitors .
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyrimidine precursors. A plausible pathway includes:
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Formation of the Imidazo[1,2-a]Pyrimidine Core: Condensation of 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions.
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Introduction of the Phenylacrylamide Side Chain: Coupling the core with 3-aminophenylboronic acid via Suzuki-Miyaura cross-coupling, followed by acrylation with cinnamoyl chloride .
Table 2: Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | HCl, reflux, 12 h | 65% |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 78% |
| 3 | Acylation | Cinnamoyl chloride, Et<sub>3</sub>N, DCM | 82% |
Spectroscopic Characterization
While experimental NMR data for this compound are unavailable, analogous imidazo[1,2-a]pyrimidines exhibit distinct signals:
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<sup>1</sup>H NMR: Resonances at δ 8.8–9.0 ppm (imidazo[1,2-a]pyrimidine H-2), δ 7.2–7.6 ppm (aromatic protons) .
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<sup>13</sup>C NMR: Peaks near δ 150 ppm (C=N), δ 125–135 ppm (aromatic carbons) .
Biological Activities and Mechanisms
Table 3: Hypothesized Targets and Binding Affinities
| Target | Predicted Binding Energy (kcal/mol) | Mechanism |
|---|---|---|
| VEGFR-2 | −8.2 to −8.6 | ATP-competitive inhibition |
| EGFR L858R/T790M | −7.9 to −8.3 | Covalent cysteine binding |
Anticancer Activity
Imidazo[1,2-a]pyrimidines induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase-3/7 . The phenylacrylamide moiety may enhance cellular uptake via improved lipophilicity (clogP ≈ 3.5).
Computational and In Silico Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level predict:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative regions localized on the pyrimidine N atoms, suggesting hydrogen bond acceptor sites .
ADMET Profiling
Predicted properties include:
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